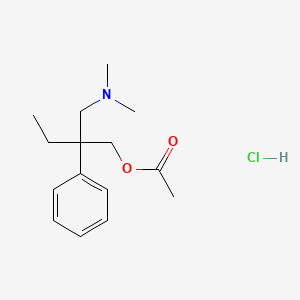

![molecular formula C13H16BrNO3 B1673769 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid CAS No. 10161-87-2](/img/structure/B1673769.png)

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid

Übersicht

Beschreibung

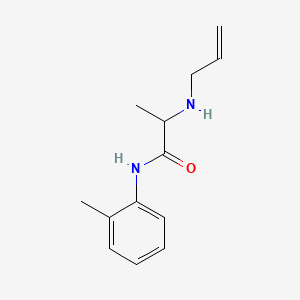

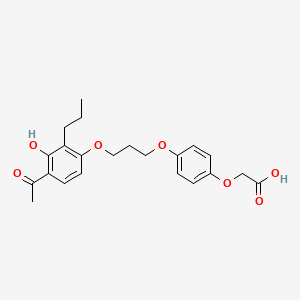

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid is a chemical compound with the molecular formula C13H16BrNO3 . It contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Molecular Structure Analysis

The molecule consists of 34 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom . The presence of a bromoacetyl group attached to an amino butyl chain, which is further attached to a benzoic acid, is a key feature of its structure .Physical And Chemical Properties Analysis

The average mass of 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid is 314.175 Da, and its monoisotopic mass is 313.031342 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

BABBA serves as a pivotal building block in the synthesis of novel pharmaceutical compounds. Its unique combination of a benzoic acid backbone and a bromine substituent allows for the development of targeted therapies. This compound’s versatility is particularly valuable in creating medications for a wide range of health conditions, offering new avenues for drug discovery and optimization .

Agrochemical Development

In agrochemicals, BABBA contributes to the creation of advanced crop protection agents. Its structural properties can be harnessed to develop pesticides and herbicides that are more effective and potentially less harmful to the environment. The compound’s stability and reactivity make it suitable for formulating new compounds that protect crops from pests and diseases .

Material Science

BABBA’s unique chemical structure makes it a candidate for developing new materials with specific desired properties. In material science, it can be used to synthesize polymers or coatings with enhanced durability, flexibility, or other functional characteristics. Its application in this field is driven by the need for materials that can withstand extreme conditions or provide specific functionalities .

Environmental Science

The compound’s potential in environmental science lies in its ability to be used in the synthesis of chemicals that can help in pollution control and environmental remediation. It could play a role in creating absorbents for capturing pollutants or be involved in the chemical breakdown of hazardous substances .

Biochemistry

BABBA is significant in biochemistry for studying protein interactions and enzyme activities. Its reactive groups can be used to tag or modify proteins, which is essential for understanding biological processes at the molecular level. This can lead to insights into disease mechanisms and the development of new diagnostic tools .

Analytical Chemistry

In analytical chemistry, BABBA can be utilized as a standard or reagent in various analytical methods. Its consistent purity and defined properties make it suitable for use in calibrating instruments or developing new analytical techniques. This ensures accurate and reliable measurement of chemical substances in research and industrial settings .

Chemical Engineering

BABBA’s role in chemical engineering involves its use in process development and optimization. Its predictable reactivity and stability under different conditions make it an excellent candidate for designing industrial chemical processes. It can help in scaling up reactions from the laboratory to production level, ensuring efficiency and safety .

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . While this does not directly apply to 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid, it’s possible that this compound might have similar hazards due to structural similarity. Proper handling and disposal methods should be followed when working with this compound.

Wirkmechanismus

Target of Action

The primary target of “4-{4-[(Bromoacetyl)amino]butyl}benzoic acid”, also known as KRA-533, is the KRAS protein . KRAS is a GTPase, and it plays a crucial role in regulating cell division. When mutations occur in the KRAS gene, it can lead to the production of a KRAS protein that is always active, which can result in uncontrolled cell division and the formation of tumors .

Mode of Action

KRA-533 acts as a potent and selective KRAS agonist . It binds directly to the GTP/GDP binding pocket of KRAS, preventing the cleavage of GTP into GDP . This action results in the accumulation of activated GTP-KRAS, leading to the suppression of cell growth .

Biochemical Pathways

The action of KRA-533 affects the RAS/MAPK pathway , a key signal transduction pathway that transmits signals from the cell surface to the DNA in the nucleus, controlling cell growth and differentiation . By preventing the inactivation of KRAS, KRA-533 disrupts this pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

It is soluble in dmso at 2 mg/ml , suggesting it may have good bioavailability

Result of Action

The action of KRA-533 leads to the suppression of cell growth, promoting apoptosis (programmed cell death) and autophagic cell death of cancer cells . It has been shown to inhibit the growth of mutant KRAS lung cancer in xenograft mice models .

Action Environment

The efficacy and stability of KRA-533 can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .

Eigenschaften

IUPAC Name |

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQJLTLURXNPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296901 | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(Bromoacetyl)amino]butyl}benzoic acid | |

CAS RN |

10161-87-2 | |

| Record name | NSC112533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

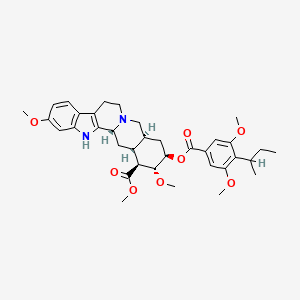

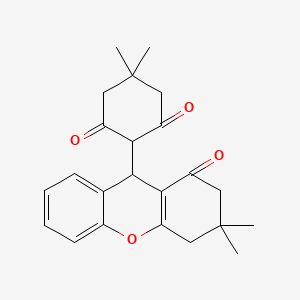

![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)

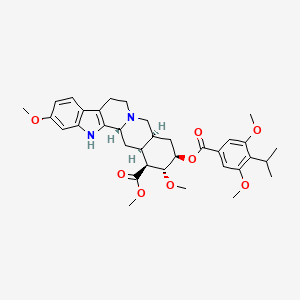

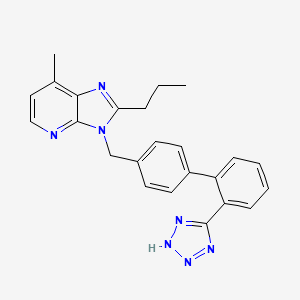

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide](/img/structure/B1673697.png)

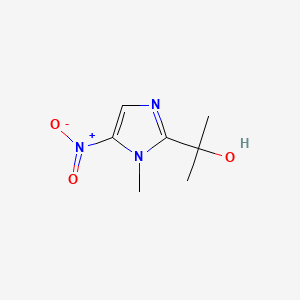

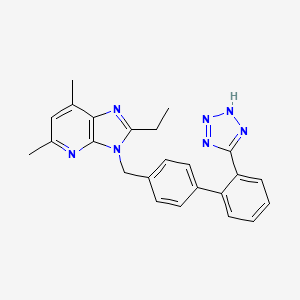

![2-[3-Chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1673702.png)

![4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B1673704.png)